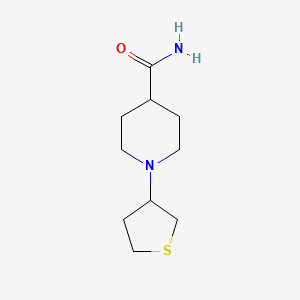

1-(Thiolan-3-yl)piperidine-4-carboxamide

Description

1-(Thiolan-3-yl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent.

Properties

IUPAC Name |

1-(thiolan-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2OS/c11-10(13)8-1-4-12(5-2-8)9-3-6-14-7-9/h8-9H,1-7H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKGRHHMDKAGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2CCSC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiolan-3-yl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with thiolan and carboxamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(Thiolan-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated piperidine derivatives, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-(Thiolan-3-yl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thiolan-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiolan group may interact with sulfur-containing enzymes or proteins, while the piperidine ring can bind to receptors or ion channels. The carboxamide group may facilitate hydrogen bonding with biological molecules, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The piperidine-4-carboxamide core is a common pharmacophore in drug discovery. Below, we compare 1-(Thiolan-3-yl)piperidine-4-carboxamide with three structurally related compounds, emphasizing differences in substituents, biological targets, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives

Key Structural and Functional Insights

Substituent Effects on Target Engagement Thiolan-3-yl vs. Compound 118’s oxolan substituent is associated with high mPGES-1 inhibition, suggesting that substituting sulfur for oxygen could alter enzyme affinity or selectivity . Aromatic vs. In contrast, the thiolan-3-yl group balances moderate lipophilicity with ring strain, which may optimize membrane permeability .

Synthetic Strategies

- The synthesis of piperidine-4-carboxamides typically employs carbodiimide- or chloroformate-mediated coupling (e.g., isobutyl chloroformate in ). Similar methods may apply to this compound, with thiolan-3-amine as a key intermediate .

Biological Applications

- Enzyme Inhibition : Compound 118’s mPGES-1 inhibition highlights the piperidine-4-carboxamide scaffold’s utility in anti-inflammatory drug design. The thiolan variant could be tested in analogous assays to evaluate sulfur’s impact on potency .

- Antiviral Activity : The SARS-CoV-2 inhibitors in demonstrate that substituent bulk and aromaticity are critical for viral target engagement. Thiolan-3-yl’s smaller size might favor different viral protease interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.